molecular formula C19H16Cl2N2O3 B2628288 (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 866010-30-2

(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2628288
CAS No.: 866010-30-2
M. Wt: 391.25
InChI Key: WOPZBCJLGSPHLE-ICFOKQHNSA-N
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Description

Structural Classification and IUPAC Nomenclature

Core Oxazolone Framework

The molecular backbone of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is derived from 4,5-dihydro-1,3-oxazol-5-one, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The oxazolone ring is unsaturated at the 4,5-position, contributing to its planar geometry and conjugation-dependent reactivity. The "5-one" suffix denotes a ketone group at position 5, which influences the compound’s electronic properties and potential for nucleophilic addition reactions.

Substituent Analysis and IUPAC Breakdown

The IUPAC name systematically describes the compound’s substituents:

  • Position 2 : A phenyl group (-C6H5) attached to the oxazolone ring.
  • Position 4 : An ethylidene group (-CH=CH-) substituted with a 2-(2,4-dichlorophenoxy) moiety and a dimethylamino group (-N(CH3)2). The ethylidene bridge is further specified by the (4Z) stereodescriptor, indicating the spatial arrangement of substituents around the double bond.

The full chemical formula, C19H16Cl2N2O3, corresponds to a molecular weight of 391.25 g/mol. Predicted physicochemical properties include a density of 1.32 g/cm³ and a boiling point of 493.5°C, though experimental validation is required.

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C19H16Cl2N2O3
Molecular Weight 391.25 g/mol
CAS Registry Number 866010-30-2
Predicted Density 1.32 ± 0.1 g/cm³
Predicted Boiling Point 493.5 ± 55.0 °C

Properties

IUPAC Name

(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-23(2)15(11-25-16-9-8-13(20)10-14(16)21)17-19(24)26-18(22-17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPZBCJLGSPHLE-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.

    Introduction of the dimethylamino group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Cyclization to form the oxazol-5-one ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of oxazolone derivatives , which are heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound include:

  • Dichlorophenoxy group : This moiety is often associated with herbicidal activity and may contribute to the compound's biological profile.
  • Dimethylamino group : This functional group can enhance solubility and bioactivity.
  • Oxazolone moiety : Known for its role in various chemical reactions and interactions with biological targets.

The synthesis of this compound typically involves several key steps, including controlled chemical reactions under specific conditions to optimize yields. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Research indicates that compounds similar to (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one exhibit various biological activities. Potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural components that can interact with microbial cells.
  • Anti-cancer Potential : Similar oxazolone derivatives have shown promise in cancer research, acting through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases .

Material Science Applications

In addition to its medicinal applications, (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has potential uses in material science:

  • Polymer Chemistry : Its ability to form stable bonds can be harnessed in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

  • Antimicrobial Studies : A case study demonstrated that derivatives of oxazolones exhibited significant antimicrobial activity against a range of pathogens. This suggests that (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one could be explored further as a potential antimicrobial agent .
  • Cancer Research : In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways. Further research is needed to understand the specific pathways affected by this compound .
  • Material Properties : Research into the polymerization of oxazolone derivatives indicates that they can enhance the mechanical properties of polymers when used as additives or cross-linking agents. This application is particularly relevant in developing durable materials for industrial use.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following oxazol-5-one derivatives share structural similarities but differ in substituents, leading to divergent properties:

Compound Name Key Substituents Structural Differences vs. Target Compound
4-(4-(Dimethylamino)benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Dimethylaminophenyl group at 4-position Lacks dichlorophenoxy; dimethylamino directly on benzylidene
(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 3,4-Dimethoxybenzylidene group Methoxy (electron-donating) vs. dichloro (electron-withdrawing)
(4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one Benzylidene and 4-methylphenyl groups Simpler substituents; no halogen or amino groups

Physicochemical Properties

Property Target Compound (Estimated) Dimethylaminophenyl Analogue Dimethoxy Analogue
Molecular Weight ~450 g/mol 356 g/mol 309.32 g/mol
LogP (Lipophilicity) High (due to Cl and phenyl) Moderate (dimethylamino increases solubility) Moderate (methoxy reduces logP)
Melting Point Not reported 120–124°C (similar compound) 102–106°C (varies by substituent)

Spectral Characteristics

  • NMR: Target Compound: Expected aromatic proton signals for dichlorophenyl (δ 7.2–7.6 ppm) and dimethylamino (δ 2.8–3.2 ppm for N(CH₃)₂). Dimethoxy Analogue : Methoxy protons at δ 3.7–3.9 ppm; absence of chlorine shifts .
  • IR :
    • All compounds show C=O stretching (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

Biological Activity

(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, also known by its CAS number 866010-30-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various biological contexts.

The molecular formula of this compound is C19H16Cl2N2O3C_{19}H_{16}Cl_2N_2O_3, with a molar mass of 391.25 g/mol. It has a predicted boiling point of approximately 493.5 °C and a density of about 1.32 g/cm³ .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of the oxazolone derivatives, including the compound . The synthesis of new N-acyl-α-amino ketones and their evaluation against various microbial strains revealed significant antibacterial activity. For instance, compounds similar to (4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one demonstrated minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
4bBacillus subtilis62.5
4bStaphylococcus aureus62.5
4bEscherichia coli125

Antibiofilm Activity

In addition to antimicrobial effects, the compound exhibited antibiofilm activity against Enterococcus faecium biofilms. However, it was noted that certain modifications to the chemical structure could enhance or diminish this activity .

Toxicity Studies

Toxicity assessments conducted on Daphnia magna and Saccharomyces cerevisiae indicated that while some derivatives showed low toxicity levels, others exhibited higher toxicity correlated with the presence of halogen atoms in their structures . The predictive analyses suggested that halogen-free variants could be promising candidates for further anticancer investigations due to their lower toxicity profiles.

Table 2: Toxicity Data

CompoundOrganismToxicity Level
Oxazolone DerivativeDaphnia magna<30% lethality after 24h
Oxazolone DerivativeSaccharomyces cerevisiaeLow toxicity observed

Case Studies

A study published in Molecules evaluated various oxazolone derivatives for their biological activities. The findings indicated that modifications on the phenyl moiety significantly influenced both antimicrobial and toxicological profiles . Furthermore, structural comparisons with known pharmacological targets suggested potential pathways for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthetic yield of (4Z)-4-[...]-5-one?

  • Methodology :

  • Solvent selection : Use DMSO for higher solubility of intermediates, as shown in hydrazide reflux reactions (65% yield) .
  • Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but requires careful distillation to avoid decomposition .
  • Workup : Ice-water quenching and ethanol recrystallization enhance purity .
    • Data contradiction : Yields vary with substituents (e.g., methoxy vs. chloro groups alter reaction kinetics). Compare TLC monitoring (20% ethyl acetate/hexane) to standardize progress .

Q. How to confirm the structural identity of this compound post-synthesis?

  • Characterization workflow :

  • X-ray crystallography : Resolve Z-configuration via single-crystal analysis (mean C–C bond length: 0.002 Å; R factor < 0.05) .
  • Spectroscopy : Use 1H^1H NMR to verify dimethylamino protons (δ 2.8–3.2 ppm) and IR for oxazolone C=O stretches (~1750 cm1^{-1}) .
  • Elemental analysis : Validate C/H/N/S ratios (e.g., Vario MICRO CHNS analyzer) with <0.3% deviation .

Advanced Research Questions

Q. How to analyze stereochemical stability under varying reaction conditions?

  • Experimental design :

  • Thermal studies : Monitor Z→E isomerization via 1H^1H-NMR at 60°C in DMSO-d6_6; compare coupling constants (e.g., vinyl protons J = 10–12 Hz for Z-isomer) .
  • pH-dependent stability : Test in acidic (glacial acetic acid) vs. basic (NaOAc) media; track configurational shifts via UV-Vis (λ~300 nm for conjugated systems) .

Q. What mechanistic pathways explain substituent-dependent reactivity in nucleophilic substitutions?

  • Case study :

  • Halogen substitution : React with NaOMe in THF; 2,4-dichlorophenoxy groups undergo meta-directed nucleophilic attack (SNAr) faster than para-fluorophenyl analogs .
  • Kinetic analysis : Use HPLC to quantify intermediates (e.g., dichlorobenzoyl chloride acylation byproducts) and propose a stepwise vs. concerted mechanism .

Q. How to resolve contradictions in biological activity data across cell lines?

  • Assay design :

  • Control experiments : Include non-polar analogs to isolate oxazolone-specific effects (e.g., cytotoxicity in MCF-7 vs. HEK293) .
  • Dose-response curves : Use Hill slopes to differentiate receptor-mediated (steep slopes) vs. non-specific (shallow slopes) interactions .

Q. What strategies isolate and characterize minor byproducts during large-scale synthesis?

  • Chromatographic methods :

  • Prep-HPLC : Separate byproducts (e.g., triphenylphosphine oxide) using C18 columns (ACN/water gradient) .
  • MS/MS fragmentation : Identify unexpected adducts (e.g., [M+Na]+^+ ions) via high-resolution Q-TOF .

Data Analysis & Validation

Q. How to validate computational models predicting the compound’s redox behavior?

  • Experimental cross-check :

  • Cyclic voltammetry : Measure oxidation potentials (e.g., Epa_{pa} ~1.2 V vs. Ag/AgCl) and compare with DFT-calculated HOMO energies .
  • EPR spectroscopy : Detect radical intermediates during LiAlH4_4 reductions to confirm proposed mechanisms .

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

  • Root-cause analysis :

  • Polymorphism : Screen crystals from ethanol vs. DMF; compare unit cell parameters (e.g., monoclinic vs. triclinic systems) .
  • Dynamic effects : Use VT-NMR to assess conformational flexibility in solution vs. rigid crystal lattices .

Tables for Key Data

Parameter Synthetic Condition Yield/Purity Reference
Reflux time in DMSO18 hours, 80°C65% yield, m.p. 141–143°C
X-ray data qualityT = 100 K, R factor = 0.044Z-configuration confirmed
Elemental analysis (C/H/N)Vario MICRO CHNS analyzer<0.3% deviation

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